Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate
Description
Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is a thiazole-derived compound featuring a tert-butyl carbamate (Boc) protecting group attached to a methylene bridge at the 2-position of the thiazole ring, with a cyano (-CN) substituent at the 4-position. This structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors like CDK9-targeting agents. The Boc group enhances solubility and stability during synthetic procedures, while the cyano group influences electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
tert-butyl N-[(4-cyano-1,3-thiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,5H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQQXCNRVBVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626462 | |
| Record name | tert-Butyl [(4-cyano-1,3-thiazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251294-64-1 | |
| Record name | tert-Butyl [(4-cyano-1,3-thiazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate involves several steps. One common method includes the reaction of 2-methyl-2-propanyl ((4-cyano-1,3-thiazol-2-yl)methyl)carbamate with tert-butyl chloroformate under specific reaction conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate group participates in nucleophilic substitution under basic conditions. For example:
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Reaction with Amines :
The tert-butyl carbamate can undergo deprotection with trifluoroacetic acid (TFA) to expose a primary amine, which is subsequently coupled with N-Boc-protected amino acids (e.g., L-valine) using PyBOP as a coupling agent .Example Reaction :
Conditions :
Functionalization via Deprotonation and Alkylation
The methylene group adjacent to the thiazole ring is acidic and can be deprotonated with strong bases like lithium diisopropylamide (LDA). This enables alkylation or iodination:
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Iodination at the 5-Position :
LDA deprotonates the methylene group, followed by quenching with iodine to introduce an iodo substituent .Example Reaction :
Conditions :
Oxidation and Reduction
The cyanothiazole scaffold undergoes redox transformations:
-
Oxidation of Hydroxymethyl to Formyl :
Manganese(IV) oxide oxidizes hydroxymethyl groups on related thiazole derivatives to formyl groups .Example Reaction :
Conditions :
Cross-Coupling Reactions
The cyano and halogen substituents enable metal-catalyzed coupling:
-
Suzuki-Miyaura Coupling :
Bromine or iodine substituents on the thiazole ring facilitate cross-coupling with boronic acids.Example Reaction :
Conditions :
Deprotection of the tert-Butyl Carbamate
The Boc group is cleaved under acidic conditions to generate free amines:
-
TFA-Mediated Deprotection :
Conditions :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 239.294 g/mol
- Density : Not available
- LogP : 2.24388
- PSA (Polar Surface Area) : 106.740 Ų
Medicinal Chemistry Applications
Tert-butyl ((4-cyanothiazol-2-yl)methyl)carbamate has been explored for its pharmacological properties, particularly in the development of novel therapeutic agents.
Anticancer Activity
Research indicates that compounds containing thiazole rings, such as this compound, exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for developing inhibitors targeting cancer cell proliferation pathways .
Antimicrobial Properties
The compound has also shown effectiveness against various microbial strains. A study demonstrated that derivatives of thiazole could inhibit bacterial growth, suggesting that this compound may serve as a lead compound for developing new antibiotics .
Synthesis and Derivatives
This compound can be synthesized from simpler precursors through established organic synthesis methods. The synthesis involves the reaction of tert-butyl carbamate with appropriate thiazole derivatives, showcasing its versatility in creating related compounds with varied biological activities .
| Synthesis Method | Starting Materials | Yield (%) |
|---|---|---|
| Method A | Tert-butyl carbamate + 4-cyanothiazole | 85% |
| Method B | Tert-butyl carbamate + 4-bromo-thiazole | 78% |
Polymer Chemistry
This compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into polymer chains, potentially enhancing the properties of the resulting materials, such as thermal stability and mechanical strength.
Coatings and Adhesives
Due to its chemical stability, this compound may find applications in formulating coatings and adhesives that require durability and resistance to environmental factors. The thiazole moiety can impart unique properties to these materials, making them suitable for industrial applications.
Case Study 1: Anticancer Research
A research team investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In a comparative study of various thiazole derivatives, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus. This positions it as a candidate for further development in antibiotic therapies .
Mechanism of Action
The mechanism of action of Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets, such as histone deacetylases . By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells . The pathways involved in its mechanism of action include the regulation of acetylation and deacetylation of histones, which play a crucial role in gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (CAS 1001419-35-7)
- Structure : Bromomethyl group at the 4-position.
- Key Differences: The bromine atom acts as a leaving group, making this compound reactive in nucleophilic substitutions. In contrast, the cyano group in the target compound is electron-withdrawing, affecting resonance stabilization and dipole interactions.
- Applications : Useful in Suzuki couplings or SN2 reactions to introduce aryl or amine groups .
tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS 494769-44-7)
- Structure : Hydroxymethyl (-CH2OH) at the 4-position.
- Key Differences: The hydroxyl group increases hydrophilicity and enables further functionalization (e.g., esterification). The cyano group, however, reduces polarity and may enhance metabolic stability .
tert-Butyl thiazol-2-ylcarbamate (CAS 170961-15-6)
- Structure: No substituent at the 4-position.
- Key Differences: Simplicity in structure reduces steric hindrance but limits electronic modulation. The cyano group in the target compound enhances binding affinity in kinase inhibitors by participating in polar interactions .
Halogenated Derivatives
tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0)
- Structure : Bromine at the 4-position.
- Key Differences: Bromine’s bulkiness and electronegativity differ from the cyano group. Bromine facilitates cross-coupling reactions, whereas the cyano group stabilizes adjacent charges in transition states .
tert-Butyl 4-chloro-5-formylthiazol-2-ylcarbamate (CAS 388594-31-8)
- Structure : Chlorine at 4-position and formyl (-CHO) at 5-position.
- Key Differences: The formyl group introduces electrophilicity for condensations (e.g., hydrazone formation).
Functional Group Modifications
tert-Butyl ((4-carbamothioylthiazol-2-yl)methyl)carbamate (CAS 182120-83-8)
- Structure : Carbamothioyl (-C(=S)NH2) at the 4-position.
- Key Differences: The thioamide group enables hydrogen bonding with sulfur’s softer nucleophilicity. The cyano group’s stronger electronegativity may enhance interactions with metal ions in catalytic sites .
tert-Butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (CAS 1860028-25-6)
Physical Properties
Biological Activity
Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is a compound with significant potential in biological research, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13N3O2S
- Molecular Weight : 239.29 g/mol
- Structural Features : The compound contains a thiazole ring, a cyanide group, and a carbamate moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thiazole ring and carbamate group facilitate binding to these targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a selective inhibitor for various classes of enzymes, particularly histone deacetylases (HDACs), which are involved in regulating gene expression and cellular processes.
- Binding Affinity : Studies indicate that the compound exhibits high binding affinity towards HDACs, which is critical for its role in cancer therapy and other proliferative disorders .
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Case Studies
-
Histone Deacetylase Inhibition :
A study investigated the effects of this compound on HDAC activity in HeLa cells. The results showed significant inhibition of HDACs 1-3, leading to increased acetylation levels of histones and altered gene expression profiles associated with cell cycle regulation and apoptosis . -
Anticancer Activity :
In vitro assays were conducted using various cancer cell lines (e.g., breast, colon). The compound exhibited dose-dependent antiproliferative effects, suggesting its potential use as a therapeutic agent in cancer treatment. The mechanism was linked to the modulation of HDAC activity and subsequent changes in gene expression related to cell growth . -
Molecular Docking Studies :
Molecular docking analyses indicated that this compound binds effectively to the active sites of targeted enzymes. These studies provided insights into the structure-activity relationship (SAR), highlighting the importance of specific functional groups in enhancing biological activity .
Q & A
Basic: What are the recommended synthetic routes for tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate?
Methodological Answer:
A widely reported synthesis involves reacting an amide precursor (e.g., compound 6 in ) with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C, followed by purification via silica gel thin-layer chromatography (TLC) . Key steps include:
- Reagent Control : Use triethylamine (TEA) as a base to neutralize acidic byproducts.
- Temperature : Maintain strict temperature control (0°C) to minimize side reactions.
- Purification : Employ gradient TLC with ethyl acetate/hexane mixtures to isolate the nitrile product.
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H NMR : Peaks for the tert-butyl group (δ ~1.44 ppm, singlet) and thiazole protons (δ ~7.81–8.39 ppm) confirm the core structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 255.74 for related carbamates) validate the molecular formula .
- IR Spectroscopy : Stretch frequencies for C≡N (~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) confirm functional groups.
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) to enhance coupling efficiency in multi-step syntheses (e.g., pyrimidine intermediates) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in analogous carbamate syntheses .
- Atmosphere Control : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation : Combine NMR, MS, and X-ray crystallography (using SHELX software for refinement) to resolve ambiguities in peak assignments .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassigned protons.
- Crystallographic Analysis : Resolve stereochemical uncertainties via single-crystal X-ray diffraction (e.g., tert-butyl carbamate derivatives in ).
Advanced: How does the compound behave under varying storage conditions?
Methodological Answer:
- Stability Tests : Store aliquots at –20°C, 4°C, and room temperature; monitor degradation via HPLC over 30 days.
- Moisture Sensitivity : Use inert-atmosphere storage (argon) to prevent hydrolysis of the carbamate group, as recommended for structurally similar compounds .
- Light Sensitivity : Protect from UV exposure to avoid thiazole ring decomposition .
Advanced: What strategies improve crystallographic data quality?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation for small crystals (<0.1 mm).
- Refinement : Apply SHELXL with twin refinement for datasets showing pseudo-merohedral twinning (common in thiazole derivatives) .
- Hydrogen Bond Analysis : Map interactions (e.g., N–H···O=C) to validate packing motifs .
Advanced: How to troubleshoot batch-to-batch yield variability?
Methodological Answer:
- Purity Checks : Analyze starting materials via GC-MS to rule out impurities (e.g., residual solvents in amide precursors) .
- Catalyst Activity : Titrate Pd₂(dba)₃ to ensure optimal ligand-to-metal ratios .
- Reaction Monitoring : Use in-situ FTIR to track TFAA consumption and adjust reaction times dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
